

# molecular weight and formula of (Rac)-Atropine-d3

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## Compound of Interest

Compound Name: (Rac)-Atropine-d3

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## In-Depth Technical Guide: (Rac)-Atropine-d3

This technical guide provides comprehensive information on the molecular characteristics, experimental applications, and mechanism of action of **(Rac)-Atropine-d3**, targeted towards researchers, scientists, and professionals in drug development.

## Physicochemical Properties of (Rac)-Atropine-d3

**(Rac)-Atropine-d3** is a deuterated form of atropine, a tropane alkaloid. The inclusion of three deuterium atoms on the N-methyl group results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its application in various analytical techniques.

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>20</sub> D <sub>3</sub> NO <sub>3</sub>
Molecular Weight	292.39 g/mol [1]
IUPAC Name	(1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[2]
CAS Number	1276197-36-4[1]
Synonyms	(Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3

## Experimental Protocols: Use as an Internal Standard

**(Rac)-Atropine-d3** is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like **(Rac)-Atropine-d3** are its similar chemical and physical properties to the analyte (atropine), including extraction recovery, and ionization efficiency, while being distinguishable by its mass-to-charge ratio ( $m/z$ ) in the mass spectrometer.

A typical experimental workflow for the quantification of atropine in a biological matrix (e.g., plasma, serum) using **(Rac)-Atropine-d3** as an internal standard would involve the following steps:

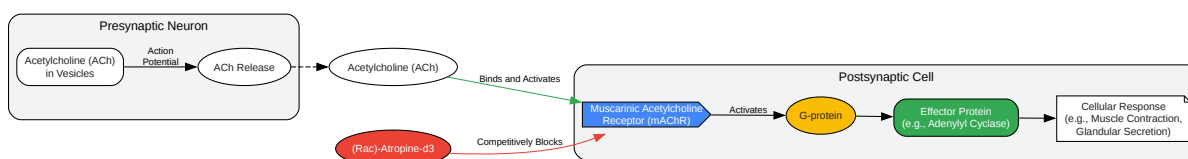
- **Sample Preparation:** A known concentration of **(Rac)-Atropine-d3** is spiked into the biological sample containing the unknown quantity of atropine. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system, where atropine and **(Rac)-Atropine-d3** co-elute.
- **Mass Spectrometric Detection:** The eluent from the LC system is introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both atropine and **(Rac)-Atropine-d3**.
- **Quantification:** The peak area ratio of the analyte (atropine) to the internal standard (**(Rac)-Atropine-d3**) is calculated. This ratio is then used to determine the concentration of atropine in the original sample by comparing it to a calibration curve prepared with known concentrations of atropine and a constant concentration of the internal standard.

This method allows for precise and accurate quantification, as the internal standard compensates for variations in sample preparation and instrument response. For instance, a study on the determination of atropine and scopolamine in feed samples utilized atropine-d3 for quantification.<sup>[3]</sup>

## Mechanism of Action and Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).<sup>[1][4][5][6][7]</sup> It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This action inhibits the effects of the parasympathetic nervous system. Atropine is non-selective and acts on various subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).<sup>[1][7]</sup>

The following diagram illustrates the antagonistic action of atropine at a muscarinic receptor.



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Caption: Atropine competitively antagonizes acetylcholine at the muscarinic receptor.

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